molecular formula C14H21NO B263095 N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide

N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide

Cat. No. B263095
M. Wt: 219.32 g/mol
InChI Key: HUOQFOSLVNKNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide, also known as DMBA, is a synthetic compound that belongs to the amide class of chemicals. It is commonly used in scientific research to study the effects of various compounds on biological systems. DMBA is a potent inducer of tumors in laboratory animals and has been extensively studied for its carcinogenic properties.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is primarily used in scientific research to induce tumors in laboratory animals. It is commonly used to study the mechanisms of carcinogenesis and the effects of various compounds on tumor development. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is also used to study the effects of environmental toxins and pollutants on biological systems.

Mechanism of Action

N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is metabolized in the liver to form a reactive intermediate, which can bind to DNA and cause mutations. This can lead to the development of tumors in various organs, including the skin, lungs, and mammary glands. The mechanism of N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced carcinogenesis is complex and involves multiple pathways, including oxidative stress, inflammation, and DNA damage.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have a wide range of biochemical and physiological effects. It can cause DNA damage, oxidative stress, inflammation, and alterations in gene expression. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide can also affect various signaling pathways involved in cell proliferation, differentiation, and apoptosis. In addition, N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide has been shown to affect the immune system and alter the composition of gut microbiota.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is a potent inducer of tumors in laboratory animals, making it a valuable tool for studying the mechanisms of carcinogenesis. However, its use is limited by its toxicity and potential for causing harm to both animals and humans. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is also expensive and difficult to handle, which can make it challenging to use in laboratory experiments.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide. One area of interest is the development of novel compounds that can prevent or inhibit N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced carcinogenesis. Another area of research is the identification of biomarkers that can predict susceptibility to N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced tumors. Additionally, there is a need for further studies on the effects of N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide on the immune system and gut microbiota. Overall, N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide remains an important tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on biological systems.

Synthesis Methods

N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized by reacting 2,4-dimethylphenylamine with isobutyryl chloride in the presence of a base. The reaction yields N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide as a white crystalline solid with a melting point of 89-91°C.

properties

Product Name

N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO/c1-10-6-7-12(11(2)8-10)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16)

InChI Key

HUOQFOSLVNKNIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C)(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C)(C)C)C

Origin of Product

United States

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